molecular formula C22H24N2O2 B4032699 2-(2,4-dimethylphenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide

2-(2,4-dimethylphenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide

Cat. No.: B4032699
M. Wt: 348.4 g/mol
InChI Key: QOXWDFQWJHRIDS-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.183778013 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Materials

A study by Patil et al. (2011) explored the synthesis of new polyamides incorporating quinoxaline moieties, offering insights into their potential applications in developing materials with enhanced thermal stability and solubility in polar aprotic solvents. These polyamides exhibited excellent thermal stability with initial decomposition temperatures above 348°C, suggesting their utility in high-temperature applications. The research highlights the relevance of incorporating quinoxaline derivatives into polymer chains to enhance material properties such as glass transition temperatures, solubility, and thermal stability Patil et al., 2011.

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, quinoxaline derivatives have been investigated for their cytotoxic activity against various cancer cell lines. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity, with some compounds exhibiting IC50 values less than 10 nM against murine P388 leukemia and human Jurkat leukemia cell lines. This research underscores the potential of quinoxaline carboxamide derivatives as scaffolds for developing new anticancer agents Deady et al., 2003.

Another study by Matarrese et al. (2001) focused on the synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides as radioligands for peripheral benzodiazepine receptors, indicating their utility in positron emission tomography (PET) imaging for noninvasive assessment of peripheral benzodiazepine type receptors in vivo. The study presents a promising approach to developing diagnostic tools for neurological and inflammatory conditions Matarrese et al., 2001.

Structural Chemistry and Molecular Design

Research into the crystal structure and Hirshfeld surface analysis of quinoline derivatives, as conducted by Polo-Cuadrado et al. (2021), provides foundational knowledge for the rational design of quinoline-based compounds with specific molecular properties. Such studies are critical for understanding molecular interactions and designing compounds with tailored functionalities for various applications, including drug design and material science Polo-Cuadrado et al., 2021.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(3-methoxypropyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15-9-10-17(16(2)13-15)21-14-19(22(25)23-11-6-12-26-3)18-7-4-5-8-20(18)24-21/h4-5,7-10,13-14H,6,11-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXWDFQWJHRIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dimethylphenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide
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2-(2,4-dimethylphenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide
Reactant of Route 6
2-(2,4-dimethylphenyl)-N-(3-methoxypropyl)-4-quinolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.